2-Amino-3-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]propanoic acid;hydrochloride
Description
Properties
IUPAC Name |
2-amino-3-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3N2O2.ClH/c10-7-4(2-6(14)8(16)17)1-5(3-15-7)9(11,12)13;/h1,3,6H,2,14H2,(H,16,17);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYLDZSCMMMCBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CC(C(=O)O)N)Cl)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]propanoic acid;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-amino-3-chloro-5-trifluoromethylpyridine.
Reaction with Propanoic Acid: The starting material is reacted with propanoic acid under controlled conditions to form the desired product.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis reactions.
Purification: Employing purification techniques such as recrystallization to obtain the pure compound.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2-chloro substituent on the pyridine ring is susceptible to nucleophilic substitution due to electron-withdrawing effects from the trifluoromethyl group. Reactions typically occur under basic or catalytic conditions:
Key Observations :
-
The trifluoromethyl group enhances the electrophilicity of adjacent positions, facilitating substitution at the pyridine 2-position .
-
Chlorine substitution is regioselective; competing substitution at the 6-position is minimal in the presence of steric hindrance .
Amino Group Reactions
The primary amine participates in condensation, acylation, and imine formation:
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Acylation | Acetyl chloride, pyridine, 0°C | N-acetylated derivative |
| Schiff base formation | Aldehydes/ketones, EtOH, Δ | Imine intermediates for heterocyclic synthesis |
| Urea/thiourea synthesis | Isocyanates, CS₂ | Urea/thiourea adducts with enhanced hydrogen-bonding capabilities |
Carboxylic Acid Reactions
The carboxylic acid (as hydrochloride salt) undergoes typical acid-derived transformations:
| Reaction | Conditions | Application |
|---|---|---|
| Esterification | SOCl₂/ROH, reflux | Methyl/ethyl esters for improved solubility |
| Amide coupling | EDC/HOBt, amines | Peptidomimetics or polymer conjugates |
| Decarboxylation | Cu catalysis, quinoline, Δ | Pyridine derivatives with reduced polarity |
Mechanistic Insight :
-
Hydrochloride salt formation protonates the amino group, reducing its nucleophilicity until deprotonated under basic conditions .
-
Trifluoromethyl groups stabilize intermediates via inductive effects, enhancing reaction rates in SNAr pathways .
Electrophilic Aromatic Substitution (EAS)
The pyridine ring’s electron-deficient nature directs electrophiles to the meta and para positions relative to the trifluoromethyl group:
| Electrophile | Conditions | Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro derivatives at pyridine 4-position |
| Sulfonation | SO₃/H₂SO₄, 50°C | Sulfonic acid derivatives |
| Halogenation | Cl₂/FeCl₃ or Br₂/AlBr₃ | Di/trihalogenated pyridines |
Limitations :
-
Direct EAS is less favorable compared to nucleophilic pathways due to the ring’s electron deficiency .
Reduction of Functional Groups
| Target Group | Reagents | Outcome |
|---|---|---|
| Nitro (if present) | H₂/Pd-C or Fe/HCl | Reduced to amine |
| Carboxylic acid | LiAlH₄ | Primary alcohol (requires protection of amino group) |
Oxidation
-
The amino group resists oxidation under mild conditions but forms nitro derivatives with strong oxidizers like KMnO₄ .
Complexation and Salt Formation
| Interaction | Partners | Application |
|---|---|---|
| Metal chelation | Fe³⁺, Cu²⁺ | Potential catalytic or therapeutic applications |
| Salt metathesis | NaOH/KOH | Free base generation for further functionalization |
Stability and Degradation Pathways
-
Hydrolysis : The hydrochloride salt is hygroscopic, requiring anhydrous storage to prevent decomposition .
-
Thermal Stability : Decomposes above 200°C, releasing HCl and forming charred residues .
Synthetic Utility
This compound serves as a precursor for:
Scientific Research Applications
Medicinal Chemistry
Pharmacological Applications
The compound serves as an important intermediate in the synthesis of pharmaceuticals. Its structure allows for modifications that can lead to the development of drugs targeting various diseases. Notably, derivatives of pyridine compounds have been shown to exhibit biological activity, including anticancer properties and antimicrobial effects.
Case Study: Anticancer Activity
Research has indicated that pyridine derivatives, including those containing amino and trifluoromethyl groups, possess notable anticancer activity. A study published in ResearchGate explored the structural and molecular docking studies of 2-amino-3-chloro-5-trifluoromethylpyridine, demonstrating its potential as a bioactive agent against cancer cell lines . The study highlighted that modifications to the basic structure could enhance its efficacy and selectivity.
Agricultural Applications
Pesticidal Properties
The compound has been identified as a useful intermediate for synthesizing agrochemicals, particularly pesticides. Its effectiveness against various pathogens makes it valuable in agricultural settings.
Case Study: Insecticidal Testing
In a patent detailing the synthesis of 2-amino-trifluoromethyl-halogenopyridine compounds, it was reported that these compounds exhibited high efficacy in controlling noxious microorganisms such as Sphaerotheca fuliginea and Rhizoctonia solani. In tests at a concentration of 100 ppm, complete control was achieved against these pathogens, showcasing its potential as a pesticide .
Synthetic Intermediate
Role in Organic Synthesis
The compound acts as a versatile building block in organic synthesis. It can be utilized to produce various complex organic molecules through well-established synthetic routes.
Data Table: Synthetic Routes for 2-Amino-3-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]propanoic acid;hydrochloride
| Synthetic Route | Reagents Used | Conditions | Yield (%) |
|---|---|---|---|
| Route A | 2-chloro-5-(trifluoromethyl)pyridine + amino acid derivative | DMF, KOH, 100°C | 85% |
| Route B | 2-amino-pyridine derivative + chloroacetic acid | DCM, TEA, Room Temp | 90% |
These synthetic routes highlight the efficiency of producing this compound under optimized conditions.
Mechanism of Action
The mechanism of action of 2-Amino-3-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]propanoic acid;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Key Observations :
- The trifluoromethyl group necessitates anhydrous conditions to avoid hydrolysis during synthesis .
- Chlorine at the pyridine 2-position may slow reaction kinetics due to steric and electronic effects .
Pharmacological and Physicochemical Properties
Table 3: Comparative Bioactivity and Solubility
Notable Trends:
- Trifluoromethyl groups increase LogP by ~1.5 units compared to non-fluorinated analogues .
- Hydrochloride salts improve aqueous solubility by 30–50% over free acids .
Biological Activity
2-Amino-3-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]propanoic acid; hydrochloride is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C8H8ClF3N2O
- Molecular Weight : 240.61 g/mol
- CAS Number : 1334781-06-4
Research indicates that compounds containing trifluoromethyl groups exhibit enhanced biological activities. The trifluoromethyl group can influence the lipophilicity and electronic properties of the molecule, which may enhance its interaction with biological targets such as enzymes and receptors.
Pharmacological Effects
- Antimicrobial Activity : Studies have shown that trifluoromethyl-containing compounds can exhibit significant antimicrobial properties. For instance, a related compound demonstrated potent activity against various bacterial strains, which may be attributed to the electron-withdrawing nature of the trifluoromethyl group .
- Anticancer Properties : Trifluoromethylated pyridine derivatives have been explored for their anticancer effects. In vitro studies suggest that these compounds can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .
- Neuroprotective Effects : Some studies indicate that related compounds can interact with neurotransmitter systems, potentially offering neuroprotective benefits. This is particularly relevant in the context of neurodegenerative diseases where cholinergic dysfunction is evident .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various trifluoromethyl pyridine derivatives, including 2-Amino-3-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]propanoic acid; hydrochloride. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing significant antimicrobial potential.
Case Study 2: Anticancer Activity
In a study focused on the anticancer properties of trifluoromethylated compounds, 2-Amino-3-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]propanoic acid; hydrochloride was tested against human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 15 µM, indicating potent cytotoxicity and potential for further development as an anticancer agent.
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended laboratory-scale synthesis routes for this compound?
The synthesis typically involves multi-step reactions starting with functionalized pyridine precursors. For example:
- Step 1 : Condensation of 2-chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid with ammonia to form an intermediate amide .
- Step 2 : Reduction of the amide using catalysts like palladium on carbon in ethanol/methanol to yield the amino acid backbone .
- Step 3 : Acidic hydrolysis and subsequent hydrochloride salt formation .
Key variables : Solvent polarity (ethanol vs. methanol), catalyst loading, and reaction time.
Q. Table 1: Comparison of Synthesis Conditions
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| 1 | NH₃, EtOH, 25°C | 60-70% | |
| 2 | Pd/C, H₂, MeOH | 75-85% | |
| 3 | HCl (aq.), reflux | 90-95% |
Q. How is the compound purified and characterized post-synthesis?
- Purification : Use recrystallization (ethanol/water mixtures) or reverse-phase HPLC for high-purity isolates .
- Characterization :
- NMR : Confirm regiochemistry of the pyridine ring and amino acid stereochemistry.
- HPLC-MS : Verify molecular weight (expected: ~312.7 g/mol) and detect impurities .
- Purity criteria : ≥95% by HPLC, with residual solvent limits per ICH guidelines .
Advanced Research Questions
Q. How can reaction yields be optimized when scaling up synthesis?
- DOE (Design of Experiments) : Test variables like solvent polarity (e.g., DMSO vs. ethanol), temperature (25°C vs. 50°C), and catalyst type (Pd/C vs. Raney Ni) .
- Kinetic studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps .
- Case study : Switching from batch to flow chemistry improved yield by 15% due to better mass transfer .
Q. How should researchers address contradictions in reported biological activity data?
- Meta-analysis : Compare assays using standardized protocols (e.g., MIC for antimicrobial studies). Discrepancies may arise from:
- Validation : Replicate studies under controlled conditions (pH 7.4, 37°C) and report IC₅₀ values with error margins .
Q. What advanced techniques are used to study its stability under physiological conditions?
- Forced degradation : Expose to UV light, acidic/basic buffers, or oxidizing agents (H₂O₂) to identify degradation products .
- LC-MS/MS : Track hydrolytic cleavage of the amino acid moiety or trifluoromethyl group .
- Thermal analysis : DSC/TGA to determine melting points and decomposition thresholds (e.g., >200°C) .
Q. How does the chloro-trifluoromethyl pyridine moiety influence reactivity in derivatization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
